N-(2,5-difluorophenyl)-2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
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Description
N-(2,5-difluorophenyl)-2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H21F2N5O4S2 and its molecular weight is 497.54. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Antibacterial Potentials : Certain acetamide derivatives, which have structural similarities to N-(2,5-difluorophenyl)-2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide, were synthesized and evaluated for their antibacterial potentials. These compounds showed moderate inhibitory activity against various bacterial strains including Gram-negative ones (Iqbal et al., 2017).
Antimicrobial Activities : Similar compounds were also synthesized and screened for antimicrobial activity. Some of these compounds displayed good antimicrobial activities against test microorganisms compared to standard drugs like ampicillin (Demirbaş et al., 2010).
Enzyme Inhibition
- Enzyme Inhibitory Activities : Compounds structurally related to this compound were evaluated for their inhibitory potential against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Some derivatives showed promising activity, suggesting potential therapeutic applications (Virk et al., 2018).
Anticancer Potential
- Anticancer Effects and Toxicity : Derivatives of compounds similar to this compound have been studied for their anticancer effects. Modifications in the compound structure led to reduced toxicity and retention of antiproliferative activity against cancer cell lines, indicating potential as anticancer agents (Wang et al., 2015).
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-4-thiophen-2-yl-1,2,4-triazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N5O4S2/c1-33(30,31)25-8-6-13(7-9-25)19-24-26(20(29)27(19)18-3-2-10-32-18)12-17(28)23-16-11-14(21)4-5-15(16)22/h2-5,10-11,13H,6-9,12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJOIASXYJMPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN(C(=O)N2C3=CC=CS3)CC(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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